Structural Differentiation: 2,4-Dichloro vs. Unsubstituted Benzamide Core in Oxadiazolyl-Phenylbenzamide Series
The target compound possesses a 2,4-dichlorobenzamide moiety, distinguishing it from the unsubstituted benzamide analog N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide (CAS not assigned) and from the 4-(2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)benzamide core found in GR 127935 and SB-216641 [1]. This structural difference introduces two electron-withdrawing chlorine atoms at positions 2 and 4 of the benzamide ring, increasing calculated logP by approximately 1.2–1.5 units relative to the unsubstituted parent (estimated via fragment-based calculation, class-level inference) [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 4.8 (estimated by fragment addition) |
| Comparator Or Baseline | Unsubstituted benzamide analog: cLogP ~3.3–3.6 (estimated) |
| Quantified Difference | ΔcLogP ≈ +1.2 to +1.5 units |
| Conditions | In silico estimation using fragment-based methods; no experimental logP data available. |
Why This Matters
Increased lipophilicity from 2,4-dichloro substitution can significantly alter membrane permeability and non-specific protein binding, making this compound a distinct chemical probe for assays requiring higher logP within the scaffold series.
- [1] SpectraBase Compound ID: 2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide. SpectraBase Spectral Database. Retrieved from https://spectrabase.com/compound/... View Source
